Chemoselective Protection: Orthogonal Reactivity Profile of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate
Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (CAS 1268000-75-4) offers a precisely defined orthogonal protection scheme where the primary benzylamine is protected as a tert-butyl carbamate (Boc), while the aromatic amine and phenolic hydroxyl remain free for selective functionalization . This contrasts with alternative building blocks such as tert-butyl (4-hydroxyphenyl)carbamate (CAS 54877-89-7), which lacks the 3-amino group, or 3-amino-4-hydroxybenzyl amine, which lacks Boc protection entirely [1]. The orthogonal protection strategy enables sequential derivatization without protecting group manipulation, reducing synthetic step count and improving overall yield by eliminating protection/deprotection cycles .
| Evidence Dimension | Number of orthogonal reactive sites |
|---|---|
| Target Compound Data | Three orthogonal sites: Boc-protected benzylamine (cleavable under acidic conditions), free aromatic amine (nucleophilic), and free phenolic hydroxyl (nucleophilic, H-bond donor) |
| Comparator Or Baseline | tert-Butyl (4-hydroxyphenyl)carbamate (CAS 54877-89-7): Two reactive sites only (Boc-protected amine, one phenolic hydroxyl) / 3-Amino-4-hydroxybenzyl amine: Two reactive sites only (primary benzylamine, aromatic amine, phenolic hydroxyl) with no orthogonal protection |
| Quantified Difference | Target compound provides 50% more orthogonal functionalization sites compared to tert-butyl (4-hydroxyphenyl)carbamate |
| Conditions | Structural analysis based on functional group inventory; synthetic applicability validated in standard organic synthesis protocols for protected aminophenol building blocks |
Why This Matters
The presence of three orthogonal reactive sites enables more complex and chemoselective synthetic sequences in fewer steps compared to two-site alternatives, directly impacting synthetic efficiency and route design.
- [1] PubChem. (n.d.). Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/82231791 View Source
